CL 316243

Beschreibung

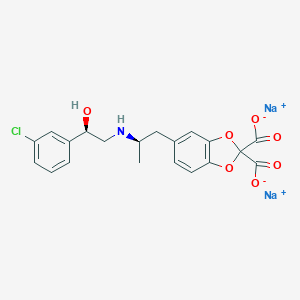

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

disodium;5-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO7.2Na/c1-11(22-10-15(23)13-3-2-4-14(21)9-13)7-12-5-6-16-17(8-12)29-20(28-16,18(24)25)19(26)27;;/h2-6,8-9,11,15,22-23H,7,10H2,1H3,(H,24,25)(H,26,27);;/q;2*+1/p-2/t11-,15+;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZBPOHHSBDTJQ-CFOQQKEYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NCC(C3=CC(=CC=C3)Cl)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OC(O2)(C(=O)[O-])C(=O)[O-])NC[C@@H](C3=CC(=CC=C3)Cl)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNNa2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041004 |

Source

|

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138908-40-4 |

Source

|

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138908404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium (R,R)-5-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)-amino)propyl)-1,3-benzodioxole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-316243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF9MRO9QWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of CL 316 ,243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1][2][3] Its high affinity and specificity for this receptor subtype have made it an invaluable tool in elucidating the physiological roles of the β3-AR and a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms of action of CL 316 ,243, detailed experimental protocols for its study, and a quantitative summary of its pharmacological properties.

Core Mechanism of Action: β3-Adrenergic Receptor Activation

CL 316 ,243 exerts its effects primarily through the activation of β3-adrenergic receptors, which are predominantly expressed in adipose tissue (both white and brown) and to a lesser extent in skeletal muscle, the gastrointestinal tract, and the urinary bladder.[6][7][8] Unlike β1- and β2-adrenergic receptors, the β3-AR is resistant to agonist-induced desensitization, allowing for a sustained response to stimulation.[3]

Signaling Pathways in Adipose Tissue

In adipose tissue, the binding of CL 316 ,243 to the β3-AR initiates a cascade of intracellular signaling events, primarily mediated by the Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[9]

PKA, in turn, phosphorylates key downstream targets, including hormone-sensitive lipase (B570770) (HSL) and perilipin, leading to the hydrolysis of triglycerides (lipolysis) and the release of free fatty acids and glycerol (B35011) into the bloodstream.[9] A crucial consequence of β3-AR activation in brown adipose tissue (BAT) is the upregulation of Uncoupling Protein 1 (UCP1).[4][5] UCP1 uncouples oxidative phosphorylation from ATP synthesis in mitochondria, dissipating the proton gradient as heat and thereby increasing thermogenesis and energy expenditure.[7][10]

Recent studies have also indicated the involvement of the Exchange protein directly activated by cAMP (EPAC) pathway in β3-AR signaling, which can contribute to the regulation of gene expression.[9] Furthermore, β3-AR stimulation leads to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a role in the expression of genes involved in metabolism.[6]

References

- 1. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-obesity and anti-diabetic effects of CL316,243, a highly specific beta 3-adrenoceptor agonist, in Otsuka Long-Evans Tokushima Fatty rats: induction of uncoupling protein and activation of glucose transporter 4 in white fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Beta3 Adrenergic Receptor in Healthy and Pathological Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]

- 10. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Beta-3 Adrenergic Agonist CL 316 ,243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243 is a potent and highly selective agonist for the beta-3 adrenergic receptor (β3-AR). Its unique pharmacological profile, characterized by a profound ability to stimulate lipolysis and thermogenesis in adipose tissue with minimal activity at β1- and β2-adrenergic receptors, has positioned it as a critical research tool and a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes, as well as for conditions like overactive bladder. This technical guide provides an in-depth overview of CL 316 ,243, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and a discussion of its physiological effects.

Introduction

The beta-3 adrenergic receptor is predominantly expressed in white and brown adipose tissue, the gallbladder, and the urinary bladder.[1] Its activation plays a crucial role in regulating energy expenditure and lipid metabolism.[1] CL 316 ,243, with its high selectivity for the β3-AR, offers a targeted approach to modulate these pathways. This document serves as a comprehensive resource for professionals engaged in the study and development of β3-AR agonists.

Pharmacology of CL 316 ,243

Selectivity and Potency

CL 316 ,243 exhibits remarkable selectivity for the β3-AR over β1- and β2-AR subtypes. This selectivity is crucial for minimizing off-target effects, such as cardiovascular stimulation (mediated by β1-AR) and muscle tremors (mediated by β2-AR). The potency of CL 316 ,243 is demonstrated by its low nanomolar effective concentration for β3-AR activation.[2][3]

Data Presentation: Quantitative Pharmacology of CL 316 ,243

| Parameter | Receptor/Tissue | Value | Species | Reference |

| EC50 | β3-Adrenoceptor | 3 nM | Not Specified | [2][3] |

| EC50 | Human β3-AR (cAMP accumulation) | 1.15 µM | Human | [4] |

| EC50 | Human β1-AR (cAMP accumulation) | 111 µM | Human | [4] |

| IC50 | Rat Heart (predominantly β1-AR) | 0.6 µM | Rat | [4] |

| IC50 | Rat Soleus Muscle (predominantly β2-AR) | 1 µM | Rat | [4] |

| Mean Inhibitory Concentration (Spontaneously Contracting Detrusor Strips) | Not Applicable | 2.65 nM | Rat | [4] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration. Note: EC50 and IC50 values can vary depending on the experimental system and tissue used.

Mechanism of Action

The primary mechanism of action of CL 316 ,243 involves the activation of the Gs-protein coupled β3-adrenergic receptor. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of β3-AR stimulation.[5]

While the cAMP-PKA pathway is the canonical signaling route, evidence suggests that β3-AR activation can also engage other signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) and Protein Kinase C (PKC) pathways, which may mediate specific cellular responses like the production of interleukin-6 (IL-6) in adipocytes.[6][7]

Mandatory Visualization: Signaling Pathways

Caption: Canonical and alternative signaling pathways of the beta-3 adrenergic receptor.

Key Physiological Effects

Lipolysis and Thermogenesis

In adipose tissue, CL 316 ,243 is a potent stimulator of lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[2][3] It also promotes thermogenesis, particularly in brown adipose tissue (BAT), by increasing the expression and activity of uncoupling protein 1 (UCP1).[8] This leads to an increase in metabolic rate and energy expenditure.

Glucose Homeostasis

Studies in rodent models have shown that CL 316 ,243 can improve glucose tolerance and lower blood glucose levels.[9][10] This effect is partly attributed to the enhanced insulin (B600854) sensitivity of adipose and other tissues.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of CL 316 ,243 for β-adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [¹²⁵I]-iodocyanopindolol).

-

CL 316 ,243 at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of CL 316 ,243 in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of CL 316 ,243 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (General Protocol)

This functional assay measures the ability of CL 316 ,243 to stimulate the production of cAMP.

-

Materials:

-

Intact cells expressing the β-adrenergic receptor subtype of interest.

-

CL 316 ,243 at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Pre-incubate cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of CL 316 ,243 for a defined period (e.g., 15-30 minutes at 37°C).

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of CL 316 ,243 to determine the EC50 value.

-

In Vivo Assessment of Thermogenesis in Rodents

This protocol measures the effect of CL 316 ,243 on the metabolic rate of rodents.

-

Materials:

-

Rodents (e.g., mice, rats).

-

CL 316 ,243 solution for injection (e.g., dissolved in saline).

-

Metabolic cages equipped for indirect calorimetry (measuring O₂ consumption and CO₂ production).

-

Temperature probes for measuring core body temperature.

-

-

Procedure:

-

Acclimatize the animals to the metabolic cages.

-

Administer CL 316 ,243 via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a specified dose (e.g., 0.1-1 mg/kg).

-

Continuously monitor oxygen consumption, carbon dioxide production, and core body temperature for a set period.

-

Calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Compare the metabolic parameters of CL 316 ,243-treated animals to a vehicle-treated control group.

-

Mandatory Visualization: Experimental Workflow

Caption: A typical workflow for an in vivo thermogenesis experiment.

Conclusion

CL 316 ,243 remains an invaluable tool for the study of β3-adrenergic receptor physiology and pharmacology. Its high selectivity and potent agonistic activity have facilitated significant advancements in our understanding of metabolic regulation. For drug development professionals, it serves as a benchmark compound for the design and evaluation of novel β3-AR agonists with improved pharmacokinetic and pharmacodynamic properties for the treatment of a range of human diseases. This guide provides a foundational understanding of CL 316 ,243, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Stimulation of β3-adrenoceptors causes phosphorylation of p38 mitogen-activated protein kinase via a stimulatory G protein-dependent pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CL 316 ,243: A Potent and Selective β3-Adrenergic Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243 is a highly potent and selective agonist for the β3-adrenergic receptor, a key regulator of lipolysis and thermogenesis primarily expressed in adipose tissue. Its discovery in the early 1990s by researchers at American Cyanamid marked a significant advancement in the pursuit of therapeutic agents for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of CL 316 ,243, including its synthesis, mechanism of action, and key in vitro and in vivo data. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are presented to support further research and development in this area.

Introduction

The global rise in obesity and its associated metabolic disorders, such as type 2 diabetes, has created an urgent need for effective therapeutic interventions. The β-adrenergic receptors (β-ARs), a class of G protein-coupled receptors, have long been recognized for their role in regulating energy metabolism. The identification of the β3-AR subtype, predominantly located in white and brown adipose tissue, opened a new avenue for the development of targeted therapies with potentially fewer cardiovascular side effects than non-selective β-agonists.[1] CL 316 ,243, a disodium (B8443419) salt of (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate, emerged as a pioneering molecule in this class of compounds.[2]

Discovery and Synthesis

The discovery of CL 316 ,243 was the result of a targeted drug discovery program at American Cyanamid's Lederle Laboratories aimed at identifying potent and selective β3-AR agonists.[2] The program focused on the synthesis and screening of a series of arylethanolamine derivatives, a chemical class known to interact with adrenergic receptors. While the detailed synthesis is outlined in the primary literature, a general synthetic approach is described below.

General Synthesis Pathway

While the specific, step-by-step synthesis protocol for CL 316 ,243 is detailed in the 1992 publication by Bloom et al. in the Journal of Medicinal Chemistry, a general overview of the synthetic strategy for related arylethanolamine compounds involves the following key steps. The synthesis of related compounds, such as benzamides with a pyrrolidine (B122466) scaffold, has also been described in the literature.[3]

Mechanism of Action and Signaling Pathway

CL 316 ,243 exerts its effects by selectively binding to and activating the β3-adrenergic receptor. This receptor is coupled to a stimulatory G protein (Gs), which, upon activation, initiates a downstream signaling cascade.

The binding of CL 316 ,243 to the β3-AR induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, including hormone-sensitive lipase (B570770) (HSL) and perilipin in white adipose tissue, leading to lipolysis, and uncoupling protein 1 (UCP1) in brown adipose tissue, resulting in thermogenesis.[5] More recent studies have also implicated the AMPK/PGC-1α signaling pathway in skeletal muscle as another mediator of the metabolic benefits of CL 316 ,243.[5]

Pharmacological Properties

In Vitro Pharmacology

CL 316 ,243 is characterized by its high potency and remarkable selectivity for the β3-AR over the β1 and β2 subtypes. This selectivity is a crucial attribute, as activation of β1 and β2 receptors is associated with cardiovascular side effects such as increased heart rate and muscle tremors.

| Parameter | Value | Receptor Subtype | Reference |

| EC50 | 3 nM | β3 | [6] |

| Relative Selectivity | >10,000-fold | β3 vs. β1/β2 | [7] |

| IC50 (rat heart) | 0.6 µM | Primarily β1 | [8] |

| IC50 (rat soleus muscle) | 1 µM | Primarily β2 | [8] |

In Vivo Pharmacology

Numerous in vivo studies in rodent models of obesity and diabetes have demonstrated the therapeutic potential of CL 316 ,243. Administration of the compound leads to a significant reduction in body weight, improved glucose tolerance, and increased energy expenditure.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Diet-Induced Obese (DIO) Rats | 0.01 - 1 mg/kg (IP) | Dose-dependent increase in interscapular brown adipose tissue (IBAT) temperature and reduction in food intake and body weight. | [9][10] |

| Monosodium Glutamate (MSG)-Induced Obese Mice | 0.1 or 1.0 mg/kg (gastric tube) for 2 weeks | Reduced white adipose tissue mass, activated brown adipose tissue, decreased hyperglycemia and hypertriglyceridemia. | [7] |

| Non-obese Sprague-Dawley Rats | 1 mg/kg/day (subcutaneous minipumps) for 10-12 days | Increased basal and insulin-stimulated whole-body glucose disposal. | [2] |

| Lean and Obese Zucker Rats | 1 mg/kg/day (subcutaneous osmotic minipumps) for 4 weeks | Increased resting metabolic rate, decreased retroperitoneal white adipose tissue (RWAT) weight, and appearance of UCP1 in RWAT. | [11] |

| C57BL/6J Mice | ~1 mg/kg/day (subcutaneous infusion) for 28 days | Increased energy expenditure and improved glucose tolerance at both 22°C and 30°C. Reduced adiposity at 30°C. | [12] |

Pharmacokinetics

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to its receptor. Specific parameters may need to be optimized for β3-adrenergic receptors and CL 316 ,243.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the β3-adrenergic receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-iodocyanopindolol), and varying concentrations of the unlabeled test compound ( CL 316 ,243).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-selective β-antagonist (e.g., propranolol).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of CL 316 ,243 to generate a competition curve.

-

Determine the IC50 value (the concentration of CL 316 ,243 that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activation Assay (General Protocol)

This assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the β3-AR signaling pathway.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the β3-adrenergic receptor (e.g., CHO-K1 cells stably transfected with the human β3-AR) in appropriate media.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Treat the cells with varying concentrations of CL 316 ,243 for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis:

-

Plot the measured cAMP concentration as a function of the log concentration of CL 316 ,243.

-

Determine the EC50 value (the concentration of CL 316 ,243 that produces 50% of the maximal response) from the dose-response curve.

-

In Vivo Model of Diet-Induced Obesity (General Protocol)

This protocol describes a common method for inducing obesity in rodents to test the efficacy of anti-obesity compounds.

Detailed Methodology:

-

Induction of Obesity:

-

House male C57BL/6J mice or Sprague-Dawley rats and provide them with a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity and insulin (B600854) resistance.

-

A control group should be maintained on a standard chow diet.

-

Monitor body weight and food intake regularly.

-

-

Drug Administration:

-

Administer CL 316 ,243 or vehicle to the diet-induced obese animals via a suitable route (e.g., intraperitoneal injection, oral gavage, or subcutaneous osmotic minipumps) at various doses.

-

Continue the treatment for a specified duration (e.g., 2-4 weeks).

-

-

Efficacy Assessment:

-

Monitor body weight, food intake, and body composition throughout the study.

-

At the end of the study, perform metabolic assessments such as an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT).

-

Collect blood samples for the analysis of plasma glucose, insulin, and lipid levels.

-

Harvest and weigh various adipose tissue depots (e.g., epididymal white adipose tissue, inguinal white adipose tissue, and interscapular brown adipose tissue).

-

Analyze the expression of relevant genes and proteins (e.g., UCP1) in adipose and other tissues.

-

Conclusion

CL 316 ,243 stands as a landmark molecule in the field of β3-adrenergic receptor research. Its high potency and selectivity have made it an invaluable tool for elucidating the physiological roles of the β3-AR in energy metabolism. While its own development as a therapeutic for human obesity and diabetes has been hampered by factors such as species differences in receptor pharmacology and suboptimal pharmacokinetic properties, the pioneering work on CL 316 ,243 has paved the way for the development of second-generation β3-AR agonists with improved profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of targeting the β3-adrenergic receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]

- 7. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrugs of CL316243: a selective beta3-adrenergic receptor agonist for treating obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

The β3-Adrenergic Agonist CL 316 ,243: A Potent Inducer of Brown Adipose Tissue Thermogenesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CL 316 ,243 is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in elucidating the mechanisms of brown adipose tissue (BAT) thermogenesis. Activation of β3-ARs on brown adipocytes initiates a signaling cascade that culminates in the uncoupling of cellular respiration from ATP synthesis, leading to the dissipation of energy as heat. This guide provides a comprehensive overview of the effects of CL 316 ,243 on BAT thermogenesis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining common experimental protocols.

Core Signaling Pathway

The primary mechanism by which CL 316 ,243 stimulates BAT thermogenesis is through the activation of the β3-adrenergic signaling pathway. This pathway is initiated by the binding of CL 316 ,243 to the β3-AR on the surface of brown adipocytes. This binding event triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates and activates a cascade of downstream targets. Key among these is the hormone-sensitive lipase (B570770) (HSL), which promotes the breakdown of triglycerides into free fatty acids (FFAs). These FFAs serve as both a fuel source for thermogenesis and as allosteric activators of Uncoupling Protein 1 (UCP1). PKA also phosphorylates transcription factors such as cAMP response element-binding protein (CREB), leading to increased expression of the Ucp1 gene and other thermogenic genes.[1]

Caption: CL 316,243 signaling pathway in brown adipocytes.

Quantitative Data on Thermogenic Effects

The administration of CL 316 ,243 to rodent models has consistently demonstrated a significant impact on various physiological parameters related to thermogenesis. The following tables summarize key quantitative findings from representative studies.

Table 1: Effects of CL 316 ,243 on Energy Expenditure in C57BL/6J Mice

| Housing Temperature | Treatment | Change in Energy Expenditure | Study Duration | Reference |

| 22°C | CL 316 ,243 (25 µ g/day ) | +14% (p=0.011) | 4 weeks | [2][3] |

| 30°C | CL 316 ,243 (25 µ g/day ) | +15% (p=0.038) | 4 weeks | [2][3] |

| 30°C (High-Fat Diet) | CL 316 ,243 | +1.5 kcal/day | Chronic | [2] |

Table 2: Effects of CL 316 ,243 on Body Temperature in Mice

| Mouse Model | Treatment | Change in Body Temperature | Time Point | Reference |

| Wild-Type | CL 316 ,243 (0.04 mg/kg) | Delayed Increase | 5 hours post-injection | [4] |

| Wild-Type | CL 316 ,243 (1 mg/kg) | Immediate Increase | Post-injection | [4] |

| UCP-1 KO | CL 316 ,243 (0.04 mg/kg) | Attenuated & Delayed Increase | Post-injection | [4] |

| Aged C57BL/6JN | CL 316 ,243 | Increased amplitude during light phase | Chronic | [5] |

Table 3: Effects of CL 316 ,243 on UCP1 Expression in Brown Adipose Tissue of Mice

| Housing Temperature | Treatment | Change in UCP1 Protein Levels | Study Duration | Reference |

| 22°C | CL 316 ,243 (25 µ g/day ) | Increased | 4 weeks | [2] |

| 30°C | CL 316 ,243 (25 µ g/day ) | Increased | 4 weeks | [2] |

| Aged C57BL/6JN | CL 316 ,243 | Significantly Increased | Chronic | [5] |

Experimental Protocols

The following section details common methodologies employed in studies investigating the effects of CL 316 ,243 on BAT thermogenesis.

Animal Models and Housing

-

Animal Model: Male C57BL/6J mice are a commonly used strain for these studies.[2][3] Aged mice (e.g., 18-month-old C57BL/6JN) are also utilized to study age-related metabolic changes.[5] UCP-1 knockout (KO) mice are essential for determining the UCP1-dependency of CL 316 ,243's effects.[4]

-

Housing: Mice are typically singly housed to prevent social thermoregulation.[3] Studies often compare the effects of CL 316 ,243 at standard room temperature (22°C), which is below thermoneutrality for mice, and at thermoneutrality (30°C).[2][3]

Drug Administration

-

Compound: CL 316 ,243 is typically dissolved in a vehicle such as sterile saline.

-

Route of Administration: Intraperitoneal (i.p.) injections are common for acute and chronic studies.[5] For long-term, continuous administration, subcutaneous osmotic mini-pumps can be implanted.

-

Dosage: Doses can range from acute injections of 0.04 mg/kg to 1 mg/kg,[4] to chronic daily administration of 25 µ g/day .[2][3]

Measurement of Thermogenic Parameters

-

Body Temperature: Core body temperature can be monitored continuously using surgically implanted telemetric probes.[5]

-

Energy Expenditure: Whole-body energy expenditure is measured using indirect calorimetry systems, which quantify oxygen consumption (VO2) and carbon dioxide production (VCO2).[6]

-

UCP1 Expression:

-

Western Blotting: BAT is dissected, and protein lysates are prepared. UCP1 protein levels are quantified by Western blotting using a specific primary antibody (e.g., anti-UCP1 from Sigma-Aldrich, U6382) and normalized to a loading control like α-Tubulin.[2]

-

Quantitative PCR (qPCR): Total RNA is extracted from BAT, reverse-transcribed to cDNA, and the relative expression of Ucp1 mRNA is quantified using qPCR with specific primers.

-

Caption: A typical experimental workflow for studying CL 316,243 effects.

Conclusion

CL 316 ,243 serves as a powerful pharmacological tool for investigating the physiology of brown adipose tissue and the potential of β3-adrenergic agonism for therapeutic applications in metabolic diseases. The data consistently demonstrate its ability to robustly increase energy expenditure and UCP1 expression in BAT, leading to a thermogenic effect. The experimental protocols outlined in this guide provide a foundation for designing and interpreting studies aimed at further understanding and harnessing the thermogenic capacity of brown adipose tissue.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

CL 316 ,243: A Technical Guide to its Role and Application in Adipocyte Lipolysis Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: CL 316 ,243 is a highly selective and potent β3-adrenergic receptor (β3-AR) agonist that has become an indispensable tool in metabolic research. Its primary role in adipocytes is the robust stimulation of lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs) and glycerol (B35011). This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and quantitative effects of CL 316 ,243 on adipocyte lipolysis. It includes detailed experimental protocols and visual diagrams to facilitate its application in a research setting.

Core Mechanism of Action: The β3-Adrenergic Signaling Cascade

CL 316 ,243 exerts its lipolytic effect by binding to and activating the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adipocytes.[1][2][3] This activation initiates a canonical signaling cascade that is the primary driver of stimulated lipolysis in both white and brown adipocytes.[4]

The binding of CL 316 ,243 to the β3-AR triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6] PKA, in turn, phosphorylates and activates key lipolytic enzymes, most notably Hormone-Sensitive Lipase (HSL) and Adipose Triglyceride Lipase (ATGL), which are responsible for the hydrolysis of triglycerides.[5][7]

Quantitative Data on CL 316 ,243-Induced Lipolysis

CL 316 ,243 is noted for its high potency in stimulating lipolysis. The following tables summarize key quantitative findings from various studies.

Table 1: Potency (EC50) of CL 316 ,243 in Adipocytes

| Parameter Measured | Model System | EC50 Value | Reference |

| Lipolysis (Glycerol Release) | Rat Brown Adipocytes | ~2-4x higher than for respiration | [8][9] |

| Respiration | Rat Brown Adipocytes | 1.3 nM | [8] |

| Lipolysis (FFA Release) | Differentiated Brown Adipocytes | 8.5 nM | [10] |

| Intracellular FA Sensor | Differentiated Brown Adipocytes | 3.9 nM | [10] |

Table 2: In Vitro Effects on Lipolysis and Signaling

| Model System | CL 316 ,243 Conc. | Duration | Key Finding | Reference |

| Differentiated 3T3-L1 Adipocytes | 1 µM | 5 min | Peak phosphorylation of HSL (Ser563 & Ser660). | [5] |

| Differentiated 3T3-L1 Adipocytes | 1 µM | 30 min | Peak phosphorylation of ERK. | [5] |

| 3T3-L1 Adipocytes | 10 µM | 2 hours | Significant decrease in Adrb3 mRNA. | [11] |

| 3T3-L1 Adipocytes | 10 µM | 12 hours | Dramatic downregulation of β3-AR protein. | [11] |

| 3T3-L1 Adipocytes | 10 µM (pre-treatment) | 48 hours | Blocked subsequent cAMP production and FFA/glycerol release upon re-challenge. | [11] |

Table 3: In Vivo Effects on Lipolysis and Metabolism

| Animal Model | CL 316 ,243 Dose | Duration | Key Finding | Reference |

| Wild-Type Mice | 1.0 mg/kg (IP) | 30 min | ~2.5-fold increase in plasma FFAs. | [12] |

| Wild-Type Mice | 0.1 mg/kg (IP) | 15 min | Significant elevation of circulating FFAs. | [13] |

| Mice on High-Fat Diet | 1 mg/kg/day (IP) | 7 days | Robustly increased expression of Adgra3 and Ucp1 in iWAT and BAT. | [14] |

| Lean & Obese Zucker Rats | 1 mg/kg/day (pump) | 4 weeks | Increased resting metabolic rate (39% in lean, 66% in obese). | [15] |

| Mice at 30°C (thermoneutrality) | Chronic | - | Reduced adiposity and improved glucose tolerance. | [16] |

Detailed Experimental Protocols

The following protocols provide a framework for studying the effects of CL 316 ,243.

Protocol 3.1: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol measures the release of glycerol into the culture medium as an index of lipolysis.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% Fetal Bovine Serum (FBS).

-

Induce differentiation two days post-confluence using a differentiation cocktail (e.g., DMEM, 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin).

-

After 48 hours, switch to a maintenance medium (e.g., DMEM, 10% FBS, insulin) for another 48 hours, followed by DMEM with 10% FBS until mature adipocytes form (typically 8-10 days post-induction).

-

-

Lipolysis Stimulation:

-

Wash mature adipocytes twice with warm PBS.

-

Pre-incubate cells in a serum-free medium (e.g., KRBH buffer with 3% fatty acid-free BSA) for 2 hours to establish a basal state.

-

Replace the medium with fresh serum-free medium containing CL 316 ,243 at desired concentrations (e.g., a dose-response from 1 nM to 10 µM). Include a vehicle control (e.g., water or DMSO).

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.[13]

-

-

Sample Collection and Analysis:

-

Collect the culture medium (supernatant) for analysis.

-

Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit, following the manufacturer's instructions.

-

Lyse the cells remaining in the plate to determine total protein content for normalization of glycerol release data.

-

Protocol 3.2: In Vivo Acute Lipolysis Study in Mice

This protocol assesses the systemic lipolytic response to CL 316 ,243.

-

Animal Preparation:

-

Use age- and weight-matched mice (e.g., C57BL/6J, 8-10 weeks old).

-

Fast the mice for a suitable period (e.g., 5-6 hours or overnight) to lower basal lipolysis.[7]

-

-

Drug Administration:

-

Blood Collection and Analysis:

-

Collect blood samples at specified time points post-injection (e.g., 15, 30, 60 minutes).

-

Process blood to obtain plasma or serum.

-

Measure FFA and glycerol concentrations using commercially available enzymatic assay kits.

-

Secondary Signaling and Regulatory Mechanisms

While the cAMP-PKA axis is central, CL 316 ,243 also engages other signaling pathways and is subject to regulatory feedback.

Role of ERK and AMPK

-

ERK Pathway: In 3T3-L1 adipocytes, CL 316 ,243 (1 µM) has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK) at a later time point (peaking around 30 minutes) than HSL phosphorylation (5 minutes).[5] This suggests that ERK activation is a downstream event in β3-AR signaling that may contribute to the overall lipolytic response.

-

AMPK Pathway: The activation of 5'-AMP-activated protein kinase (AMPK) signaling by CL 316 ,243 is dependent on lipolysis itself.[12] Inhibition of ATGL-mediated lipolysis attenuates the CL 316 ,243-induced phosphorylation of AMPK, indicating that the generation of fatty acids or changes in the cellular energy state during lipolysis are required for AMPK activation.[12]

Receptor Desensitization and Downregulation

Prolonged or high-dose exposure to CL 316 ,243 leads to a phenomenon known as homologous desensitization, which results in catecholamine resistance.[11]

-

Transcriptional Downregulation: Treatment of 3T3-L1 adipocytes with 10 µM CL 316 ,243 causes a significant decrease in the mRNA levels of the β3-AR (Adrb3) within hours.[11]

-

Protein Downregulation: This is followed by a dramatic reduction in the β3-AR protein itself, typically observed after 12 hours of continuous exposure.[11]

-

Functional Consequence: This loss of receptors impairs the adipocyte's ability to respond to a subsequent challenge with a β3-AR agonist, leading to blunted cAMP production and lipolysis.[11] This mechanism is a critical consideration for studies involving chronic administration of the compound.

Conclusion

CL 316 ,243 is a powerful and selective pharmacological tool for interrogating β3-adrenergic signaling and its central role in adipocyte lipolysis. Its ability to potently stimulate the breakdown of stored fat through the canonical cAMP-PKA pathway has been extensively characterized. Understanding the quantitative aspects of its efficacy, the nuances of its downstream signaling to pathways like ERK and AMPK, and the critical feedback mechanism of receptor desensitization is essential for the rigorous design and interpretation of metabolic studies. The protocols and data presented in this guide serve as a comprehensive resource for researchers leveraging CL 316 ,243 to explore the regulation of adipose tissue metabolism.

References

- 1. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β3-Adrenergic receptors regulate human brown/beige adipocyte lipolysis and thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. β-Adrenoceptor Signaling Networks in Adipocytes for Recruiting Stored Fat and Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. biorxiv.org [biorxiv.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 11. JCI - β3-Adrenergic receptor downregulation leads to adipocyte catecholamine resistance in obesity [jci.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Lipolytic actions of secretin in mouse adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Constitutively active receptor ADGRA3 signaling induces adipose thermogenesis [elifesciences.org]

- 15. Apparent histological changes of adipocytes after treatment with CL 316,243, a β-3-adrenergic receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of CL 316 ,243 in Obesity and Diabetes Mellitus: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243, a potent and highly selective β3-adrenergic receptor (β3-AR) agonist, has demonstrated significant promise in preclinical models as a therapeutic agent for obesity and type 2 diabetes. Its mechanism of action primarily involves the stimulation of β3-ARs in adipose tissues, leading to enhanced thermogenesis, increased energy expenditure, and improved glucose homeostasis. This technical guide provides a comprehensive overview of the core scientific findings related to CL 316 ,243, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

CL 316 ,243 exerts its therapeutic effects by selectively activating β3-adrenergic receptors, which are predominantly expressed in brown adipose tissue (BAT) and white adipose tissue (WAT).[1][2] This activation triggers a cascade of intracellular events, culminating in increased thermogenesis and lipolysis. In BAT, stimulation of β3-ARs leads to the upregulation of uncoupling protein 1 (UCP1), which uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat.[1][3][4] In WAT, CL 316 ,243 promotes the "browning" of adipocytes, inducing the expression of UCP1 and other thermogenic genes, thereby increasing the metabolic rate.[5][6]

Quantitative Efficacy Data

Numerous studies in rodent models have quantified the metabolic benefits of CL 316 ,243 administration. The following tables summarize key findings on its effects on body weight, adiposity, glucose metabolism, and energy expenditure.

Table 1: Effects of CL 316 ,243 on Body Weight and Adiposity

| Animal Model | Dosage | Duration | Body Weight Change | Adipose Tissue Change | Reference |

| Obese Zucker-ZDF rats | 1 mg/kg/day | 14 days | Significant decrease in body weight gain | Decreased white adipose tissue (WAT) weight | [7] |

| Non-obese Sprague-Dawley rats | 1 mg/kg/day | 10-12 days | No significant change | Decreased abdominal and epididymal white fat pad weights; doubled interscapular brown adipose tissue (IBAT) weight | [8] |

| Yellow KK mice (obese diabetic) | 0.1 mg/kg/day | 2 weeks | Mitigation of obesity | Decreased white adipose tissue amount | [9] |

| Diet-induced obese rats | 0.5 mg/kg/day (with Oxytocin) | 28 days | 15.5 ± 1.2% weight loss (combined treatment) | Decreased adiposity and adipocyte size | [10][11] |

| Lean and obese Zucker rats | 1 mg/kg/day | 4 weeks | Lower body weight and body fat in treated rats | Reduced retroperitoneal WAT weight by 65% in lean and 38% in obese rats | [12] |

Table 2: Effects of CL 316 ,243 on Glucose Metabolism and Insulin (B600854) Sensitivity

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Obese Zucker-ZDF rats | 1 mg/kg/day | 14 days | Normalized hyperglycemia, reduced hyperinsulinemia, and improved glucose tolerance. Increased glucose uptake in BAT (21-fold), WAT (3-fold), and skeletal muscles (2-3 fold). | [7][13] |

| Non-obese Sprague-Dawley rats | 1 mg/kg/day | 10-12 days | Increased basal and insulin-stimulated whole-body glucose disposal rates. | [8] |

| Yellow KK mice (obese diabetic) | 0.1 mg/kg/day | 2 weeks | Decreased blood glucose and serum insulin levels during a glucose tolerance test. Increased insulin receptor concentration. | [9] |

| Obese diabetic KKAy mice | Subcutaneous administration | 2 weeks | Reduced serum levels of glucose, insulin, triglyceride, and free fatty acids. | [14] |

| Obese fa/fa rats | 1 mg/kg/day | 4 weeks | Significantly decreased blood glucose levels. | [15] |

Table 3: Effects of CL 316 ,243 on Energy Expenditure and Thermogenesis

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Male C57BL/6J mice | Not specified | 4 weeks | Increased brown adipose activation and energy expenditure at both 22°C and 30°C. | [5][16] |

| Non-obese Sprague-Dawley rats | 1 mg/kg/day | 10-12 days | Significant increases in resting metabolic rates and body core temperatures after 7 days. | [8] |

| Yellow KK mice | 0.1 mg/kg/day | 2 weeks | Significantly increased brown adipose tissue thermogenesis and resting metabolic rate. | [9] |

| Aged C57BL/6JN mice | Not specified | Sustained | Increased energy expenditure and UCP1-dependent thermogenesis in BAT. | [3] |

| Lean and obese Zucker rats | 1 mg/kg/day | 4 weeks | Increased resting metabolic rate by 55% in lean and 96% in obese rats. | [12] |

Key Experimental Protocols

Animal Models and Drug Administration

-

Animal Models: Studies have utilized various rodent models, including obese Zucker-ZDF rats (a model of type II diabetes), non-obese Sprague-Dawley rats, yellow KK mice (obese diabetic), and diet-induced obese rats.[7][8][9][10]

-

Drug Administration: CL 316 ,243 is typically administered via subcutaneous infusion using osmotic minipumps for chronic studies or through intraperitoneal injections for acute assessments.[7][8][17] Dosages commonly range from 0.1 to 1 mg/kg/day.[7][8][9]

Glucose Homeostasis Assessment

-

Intravenous Glucose Tolerance Test (IVGTT):

-

Animals are fasted overnight.

-

A baseline blood sample is collected.

-

A bolus of glucose (e.g., 0.5 g/kg) is administered intravenously.

-

Blood samples are collected at specific time points (e.g., 2, 5, 10, 20, 30, and 60 minutes) post-injection.

-

Plasma glucose and insulin concentrations are measured to assess glucose clearance and insulin response.[7]

-

-

Hyperinsulinemic-Euglycemic Clamp:

-

Catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

A continuous infusion of insulin is initiated at a constant rate.

-

A variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.

-

[2-³H]deoxyglucose can be co-infused to measure glucose uptake in specific tissues.[7][13]

-

Measurement of Energy Expenditure

-

Indirect Calorimetry:

-

Animals are housed individually in metabolic cages.

-

Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured continuously over a set period.

-

Energy expenditure is calculated from these values using the Weir equation.

-

The respiratory exchange ratio (RER = VCO₂/VO₂) is calculated to determine the primary fuel source (carbohydrates vs. fats).[8]

-

Tissue Analysis

-

Western Blotting: Used to quantify the protein expression of key markers like UCP1 in adipose tissue.[3]

-

Quantitative Real-Time PCR (qPCR): Employed to measure the mRNA expression of genes involved in thermogenesis and metabolism, such as Ucp1 and Adgra3.[4][11]

-

Histology: Adipose tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize changes in adipocyte morphology, such as the appearance of multilocular, "brown-like" adipocytes in white fat depots.[6]

Signaling Pathways and Experimental Workflows

CL 316 ,243 Signaling Pathway in Adipocytes

Caption: Signaling cascade initiated by CL 316 ,243 in adipocytes.

Experimental Workflow for Assessing Anti-Diabetic Effects

Caption: Workflow for evaluating CL 316 ,243's metabolic effects.

Conclusion and Future Directions

The collective evidence strongly supports the potential of CL 316 ,243 as a therapeutic agent for obesity and type 2 diabetes. Its targeted action on β3-adrenergic receptors in adipose tissue offers a unique mechanism for increasing energy expenditure and improving glucose metabolism. While preclinical data are robust, the translation of these findings to human subjects requires further investigation, particularly concerning the expression and function of β3-ARs in human adipose tissue and potential off-target effects. Future research should focus on clinical trials to establish the safety and efficacy of β3-AR agonists like CL 316 ,243 in human populations, potentially heralding a new class of therapeutics for metabolic disorders.

References

- 1. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Constitutively active receptor ADGRA3 signaling induces adipose thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-obesity and anti-diabetic effects of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in yellow KK mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of systemic oxytocin and beta‐3 receptor agonist (CL 316243) treatment on body weight and adiposity in male diet‐induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Anti Diabetic effect of CL 316,243 (A β3-Adrenergic Agonist) by Down Regulation of Tumour Necrosis Factor (TNF-α) Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of CL 316 ,243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 316 ,243 is a potent and highly selective β3-adrenergic receptor agonist that has been the subject of extensive research for its significant physiological effects, particularly in the realm of metabolic regulation. This technical guide provides an in-depth overview of the core physiological impacts of CL 316 ,243, with a focus on its mechanism of action, metabolic modulation, and effects on adipose tissue. The information is presented through structured data tables, detailed experimental protocols, and visualized signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

CL 316 ,243 exerts its effects primarily through the selective activation of the β3-adrenergic receptor (β3-AR), which is predominantly expressed in adipose tissue.[1][2] It is a potent agonist with an EC50 of approximately 3 nM for the β3-adrenoceptor, while exhibiting extremely poor affinity for β1- and β2-adrenergic receptors.[3][4] This selectivity minimizes off-target effects, particularly on the cardiovascular system, which are commonly associated with less selective β-agonists.[5]

The activation of β3-AR in adipocytes initiates a cascade of intracellular signaling events, primarily mediated by the Gs protein pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates key downstream targets involved in lipolysis and thermogenesis.[2]

Signaling Pathway of CL 316 ,243 in Adipocytes

Metabolic Effects

CL 316 ,243 profoundly impacts systemic metabolism, primarily by increasing energy expenditure and promoting fat oxidation.

Thermogenesis and Energy Expenditure

Chronic treatment with CL 316 ,243 consistently leads to an increase in body temperature and 24-hour energy expenditure, largely by elevating the resting metabolic rate.[6] This thermogenic effect is a hallmark of β3-AR activation and is tightly linked to the stimulation of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT).[7][8] Studies in mice have shown that CL 316 ,243 treatment increases BAT thermogenesis and overall energy expenditure.[8][9]

Lipolysis and Fat Oxidation

CL 316 ,243 is a potent stimulator of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol.[3][10] This effect is more pronounced in visceral adipose cells compared to subcutaneous adipocytes.[10] The released fatty acids can then be utilized for thermogenesis or oxidized in other tissues.[8] In human studies, treatment with CL 316 ,243 has been shown to increase fat oxidation.[5]

Glucose Homeostasis

CL 316 ,243 has demonstrated beneficial effects on glucose metabolism. It has been shown to improve glucose tolerance and enhance insulin-stimulated glucose disposal.[8][11] These effects are observed even in the absence of significant weight loss, suggesting a direct impact on insulin (B600854) sensitivity.[11][12] Chronic treatment can lead to increased glucose uptake in both white and brown adipose tissue.[11][12] However, repeated administration may lead to a desensitization of its glucose-lowering effects.[2][13]

Effects on Adipose Tissue

CL 316 ,243 induces significant remodeling of both brown and white adipose tissue.

Brown Adipose Tissue (BAT)

CL 316 ,243 leads to marked hypertrophy of interscapular BAT, characterized by a three- to fourfold increase in the content of Uncoupling Protein 1 (UCP1) and cytochrome oxidase.[6] UCP1 is a key protein in BAT mitochondria that uncouples cellular respiration from ATP synthesis, resulting in the dissipation of energy as heat.[7] Treatment with CL 316 ,243 elevates both mRNA and protein expression of UCP1 in BAT.[3]

White Adipose Tissue (WAT)

In WAT, CL 316 ,243 reduces fat depot weight and cell number.[6] A notable effect is the induction of "browning" or the appearance of multilocular, UCP1-positive adipocytes (beige cells) within WAT depots.[1][6] This transformation confers thermogenic capacity to WAT. Repeated dosing with CL 316 ,243 results in a marked remodeling of WAT, with increased mitochondrial content and UCP1 expression.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of CL 316 ,243 from various studies.

Table 1: Effects of CL 316 ,243 on Metabolic Parameters

| Parameter | Species | Dose | Duration | Effect | Reference(s) |

| Energy Expenditure | Rat | 1 mg/kg/day | Chronic | Increased 24-h energy expenditure | [6] |

| Mouse | 1 mg/kg/day | 4 weeks | Increased by 10-15% | [8] | |

| Body Temperature | Rat | 1 mg/kg/day | Chronic | Increased | [6] |

| Mouse | 1 mg/kg/day | 1 month | Increased amplitude during light phase | [14] | |

| Fat Oxidation | Human | 1500 mg/day | 8 weeks | Increased by 23% | [5] |

| Lipolysis (pD2 value) | Rat Adipocytes | In vitro | - | ~10 times more potent than isoproterenol | [10] |

| Glucose Disposal | Rat | 1 mg/kg/day | 10 days | Increased basal and insulin-stimulated disposal | [11][12] |

| Insulin-Mediated Glucose Disposal | Human | 1500 mg/day | 4 weeks | Increased by 45% | [5] |

Table 2: Effects of CL 316 ,243 on Adipose Tissue

| Parameter | Adipose Tissue | Species | Dose | Duration | Effect | Reference(s) |

| UCP1 Content | BAT | Rat | 1 mg/kg/day | Chronic | 3- to 4-fold increase | [6] |

| UCP1 mRNA & Protein | BAT | Mouse | 0.1 mg/kg/day | 1 week | Elevated expression | [3] |

| Weight | WAT (various depots) | Rat | 1 mg/kg/day | Chronic | Decreased | [6][12] |

| Cell Number (DNA content) | WAT | Rat | 1 mg/kg/day | Chronic | Decreased | [6] |

| UCP1 Expression | WAT | Mouse | 1 mg/kg/day | 5 days | Robustly increased in inguinal WAT | [1] |

Experimental Protocols

In Vivo Administration in Rodents

-

Objective: To assess the chronic metabolic effects of CL 316 ,243.

-

Compound Preparation: CL 316 ,243 disodium (B8443419) salt is dissolved in sterile saline.[1]

-

Administration:

-

Key Measurements:

-

Body weight and food intake (daily).[2]

-

Energy expenditure and respiratory quotient (indirect calorimetry).[8]

-

Body temperature (implantable telemetry probes).[7]

-

Glucose tolerance tests.[8]

-

Serum analysis for glucose, insulin, and free fatty acids.[5]

-

Post-mortem tissue collection of BAT and various WAT depots for weight, histology, and molecular analysis (e.g., Western blotting for UCP1, PKA phosphorylation; qPCR for gene expression).[1][6][7]

-

In Vitro Lipolysis Assay in Adipocytes

-

Objective: To determine the direct lipolytic effect of CL 316 ,243 on isolated adipocytes.

-

Cell Source: Epididymal, mesenteric, or subcutaneous white adipocytes isolated from rats.[10]

-

Procedure:

-

Adipose tissue is minced and digested with collagenase to isolate mature adipocytes.

-

Isolated adipocytes are washed and suspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer with albumin).

-

Adipocyte suspensions are incubated with varying concentrations of CL 316 ,243 (e.g., 10^-10 to 10^-5 M) at 37°C for a defined period (e.g., 2 hours).

-

The incubation is stopped, and the medium is collected for the measurement of glycerol release, a marker of lipolysis.

-

Glycerol concentration is determined using a spectrophotometric assay.

-

-

Data Analysis: Dose-response curves are generated to calculate the EC50 (the concentration that produces 50% of the maximal response).[10]

Advanced Signaling Insights

Beyond the primary Gs-PKA pathway, research suggests that CL 316 ,243 can also influence other signaling molecules.

AMPK/PGC-1α Pathway in Skeletal Muscle

Recent studies have indicated that CL 316 ,243 can activate AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in skeletal muscle.[16][17] This pathway is a master regulator of mitochondrial biogenesis and fatty acid oxidation. Activation of this pathway in skeletal muscle may contribute to the overall improvement in metabolic health observed with CL 316 ,243 treatment.[16][17][18]

Experimental Workflow for Investigating Skeletal Muscle Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Effect of CL-316,243, a thermogenic beta 3-agonist, on energy balance and brown and white adipose tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of CL316,243, a highly specific beta(3)-adrenoceptor agonist, on lipolysis of epididymal, mesenteric and subcutaneous adipocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. CL-316,243, a beta3-specific adrenoceptor agonist, enhances insulin-stimulated glucose disposal in nonobese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The glucose lowering effects of CL 316,243 dissipate with repeated use and are rescued bycilostamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-obesity effect of CL 316,243, a highly specific beta 3-adrenoceptor agonist, in mice with monosodium-L-glutamate-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The β3 Adrenergic Receptor Agonist CL316243 Ameliorates the Metabolic Abnormalities of High-Fat Diet-Fed Rats by Activating AMPK/PGC-1α Signaling in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Selective Affinity of CL 316243 for the β3-Adrenoceptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

CL 316 ,243, with the chemical name disodium (B8443419) (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate, is a potent and exceptionally selective agonist for the β3-adrenoceptor.[1][2][3] Its high specificity over β1 and β2 subtypes has made it an invaluable tool in elucidating the physiological roles of the β3-adrenoceptor and a promising candidate for therapeutic applications in metabolic diseases such as obesity and diabetes.[1][4] This technical guide provides a comprehensive analysis of the selectivity of CL 316 ,243, including quantitative data, detailed experimental methodologies, and an overview of the associated signaling pathways.

Quantitative Analysis of Selectivity

The selectivity of CL 316 ,243 is demonstrated through both functional and binding assays. Functionally, it is a highly potent agonist at the β3-adrenoceptor while being an extremely poor agonist at β1 and β2 receptors.[5][6]

Functional Potency

The functional potency of CL 316 ,243 is most commonly assessed by its ability to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production following receptor activation.

| Parameter | Receptor Subtype | Value | Cell Line | Reference |

| EC50 | β3 | 3 nM | CHO cells | [3][5][6] |

EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Reports indicate that CL 316 ,243 is over 10,000-fold more selective for the β3-adrenoceptor compared to the β1 and β2 subtypes.[3][7]

Binding Affinity

Binding assays are employed to determine the affinity of a ligand for a receptor. The IC50 value, which is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor, is a common measure of binding affinity.

| Parameter | Tissue/Receptor | Value (µM) | Predominant Receptor | Reference |

| IC50 | Rat Heart | 0.6 | β1 | [5] |

| IC50 | Rat Soleus Muscle | 1.0 | β2 | [5] |

These IC50 values in tissues with mixed receptor populations are indicative of significantly lower affinity for β1 and β2 adrenoceptors compared to its high potency at the β3 adrenoceptor.

Experimental Protocols

The determination of the selectivity of CL 316 ,243 involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger accumulation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] These assays typically involve the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest.

Objective: To determine the binding affinity (Ki) of CL 316 ,243 for β1, β2, and β3 adrenoceptors by measuring its ability to compete with a non-selective radioligand.

Generalized Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat heart for β1, rat soleus muscle for β2) or cells recombinantly expressing specific human β-adrenoceptor subtypes are homogenized in a cold buffer.[8]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the adrenoceptors.[8]

-

The final membrane pellet is resuspended in a binding buffer and protein concentration is determined.[8]

-

-

Competition Binding Assay:

-

A constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [125I]-iodocyanopindolol) is incubated with the membrane preparations.[9]

-

Increasing concentrations of unlabeled CL 316 ,243 are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).[8]

-

The reaction is incubated to allow for binding equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to generate a competition curve.

-

The IC50 value for CL 316 ,243 at each receptor subtype is determined from the curve.

-

The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

-

Functional Assays: cAMP Accumulation

Functional assays measure the physiological response to receptor activation. For β-adrenoceptors, which are Gs-coupled, agonist binding leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Objective: To determine the functional potency (EC50) of CL 316 ,243 at β1, β2, and β3 adrenoceptors by measuring cAMP accumulation in whole cells.

Generalized Protocol:

-

Cell Culture:

-

CHO (Chinese Hamster Ovary) or HEK (Human Embryonic Kidney) cells stably transfected with the gene for a specific human β-adrenoceptor subtype are cultured to an appropriate density.

-

-

cAMP Accumulation Assay:

-

Cells are harvested and resuspended in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10]

-

The cells are then incubated with increasing concentrations of CL 316 ,243.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Cell Lysis and Detection:

-

Following stimulation, the cells are lysed to release the intracellular cAMP.

-

The amount of cAMP in the lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[11] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal from the immunoassay is inversely proportional to the amount of cAMP produced by the cells.

-

A dose-response curve is generated by plotting the signal against the logarithm of the CL 316 ,243 concentration.

-

The EC50 value, representing the concentration of CL 316 ,243 that elicits 50% of the maximal response, is determined from this curve.

-

References

- 1. Disodium (R,R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino] propyl]-1,3-benzodioxole-2,2-dicarboxylate (CL 316,243). A potent beta-adrenergic agonist virtually specific for beta 3 receptors. A promising antidiabetic and antiobesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate () for sale [vulcanchem.com]

- 4. The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Classical and atypical binding sites for beta-adrenoceptor ligands and activation of adenylyl cyclase in bovine skeletal muscle and adipose tissue membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of cAMP in brown adipocytes reveals differential compartmentation of β1 and β3-adrenoceptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

Preliminary Studies of CL 316 ,243 in Rodent Models: An In-depth Technical Guide

December 2025

This technical guide provides a comprehensive overview of preliminary studies involving the selective β3-adrenergic receptor agonist, CL 316 ,243, in various rodent models. It is intended for researchers, scientists, and drug development professionals interested in the metabolic effects and therapeutic potential of this compound. The guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Core Mechanism of Action

CL 316 ,243 is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1] Its primary mechanism of action involves the stimulation of these receptors, which are predominantly expressed in white and brown adipose tissue (WAT and BAT, respectively).[2] Activation of β3-ARs initiates a signaling cascade that leads to a range of metabolic effects, including increased thermogenesis, enhanced lipolysis, and improved glucose homeostasis.[3][4] Studies in rodent models have consistently demonstrated its efficacy in treating obesity and type II diabetes.[1]